

# Application Notes and Protocols: Synthesis of 4-Amino-5-chloropyrimidine Derivatives

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## Compound of Interest

Compound Name: 4-Amino-5-chloropyrimidine

Cat. No.: B110986

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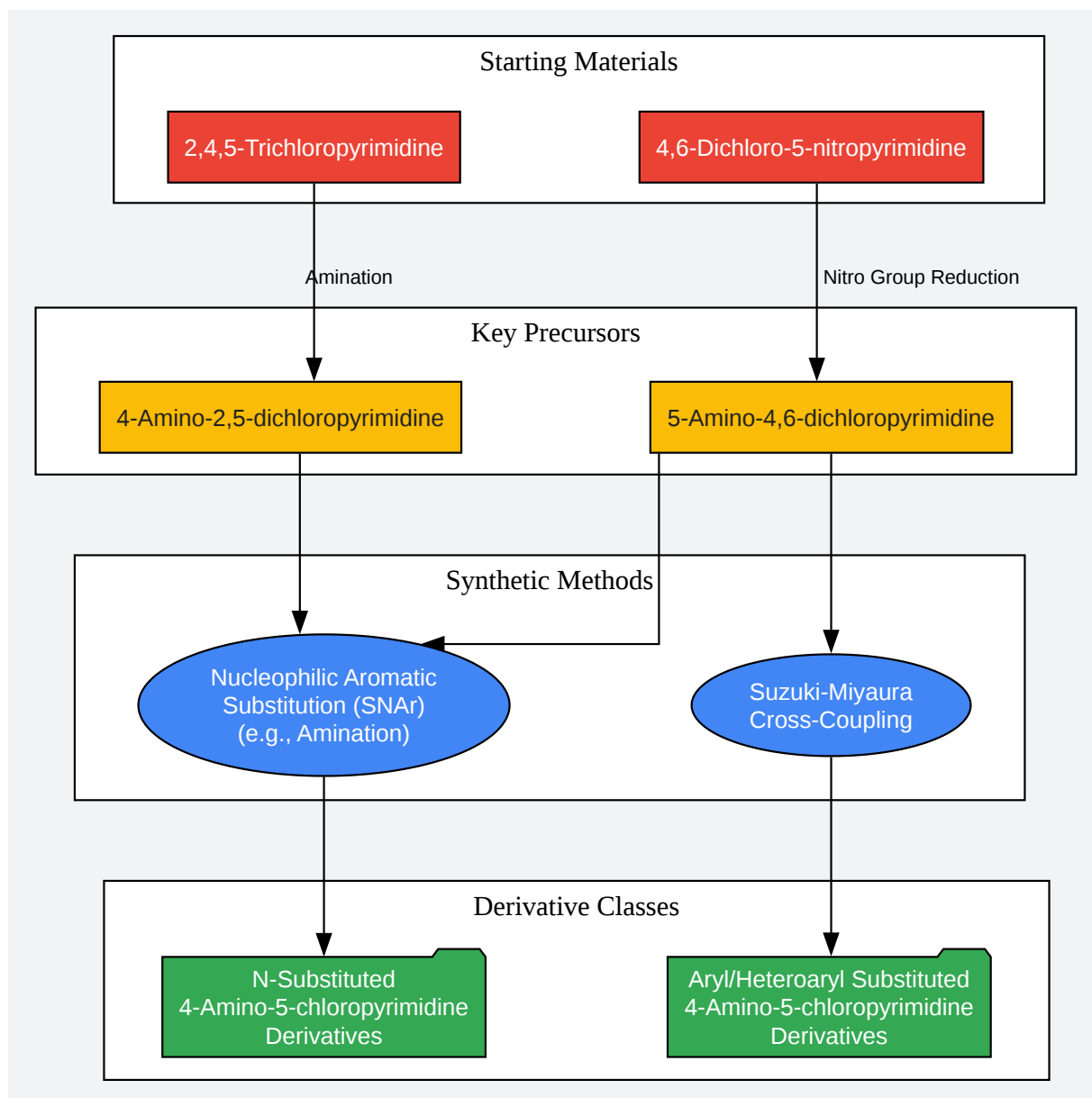
## Introduction

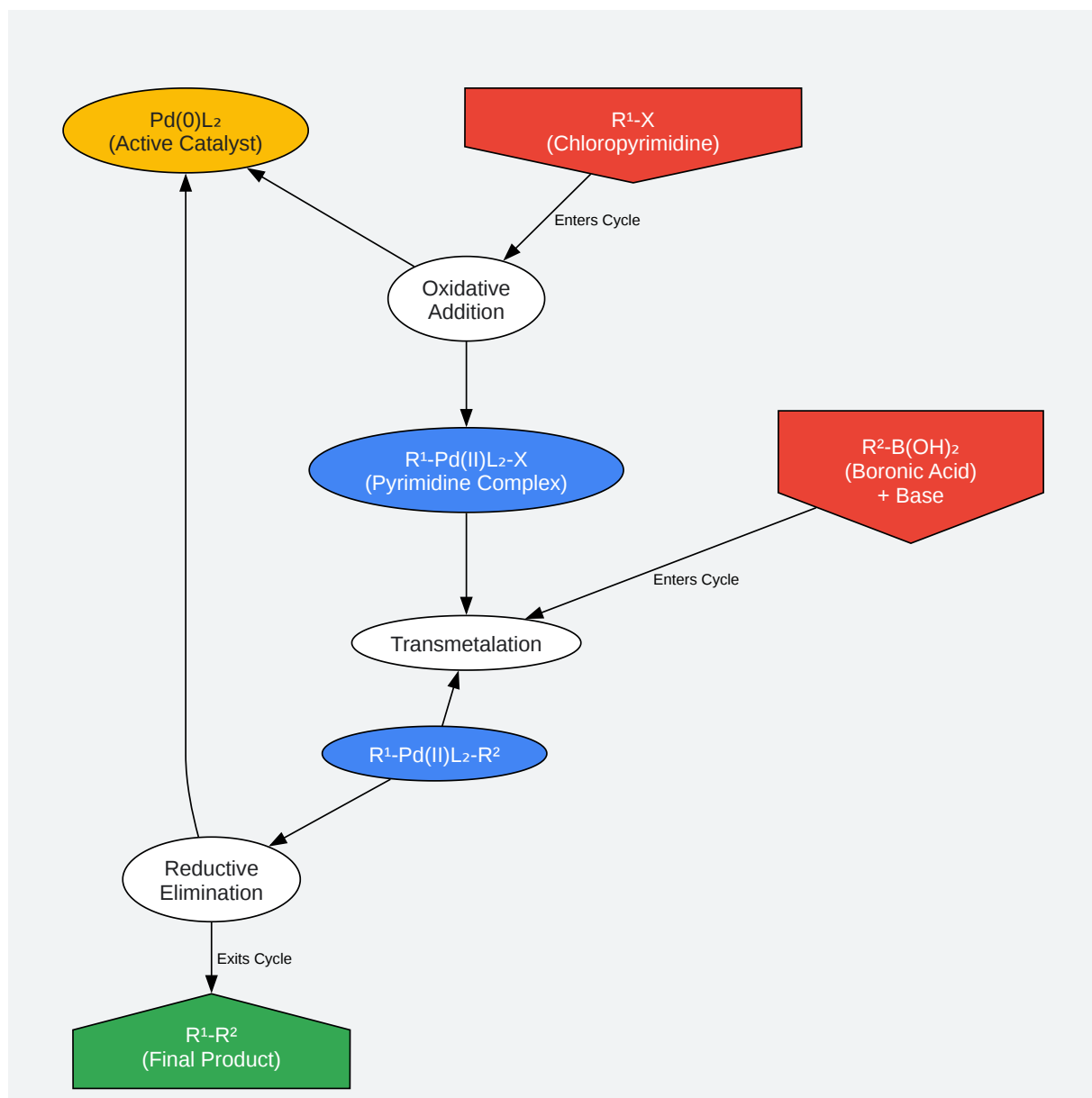
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast number of biologically active compounds, including nucleic acids and numerous pharmaceuticals.<sup>[1]</sup> Derivatives of **4-amino-5-chloropyrimidine** are of significant interest in medicinal chemistry and drug development due to their versatile biological activities, which include anticancer, antiviral, antimicrobial, and anti-inflammatory properties.<sup>[2][3][4][5]</sup> Their value stems from the strategic placement of reactive sites—the chloro group allows for cross-coupling reactions, while the amino group provides a key hydrogen bonding feature.

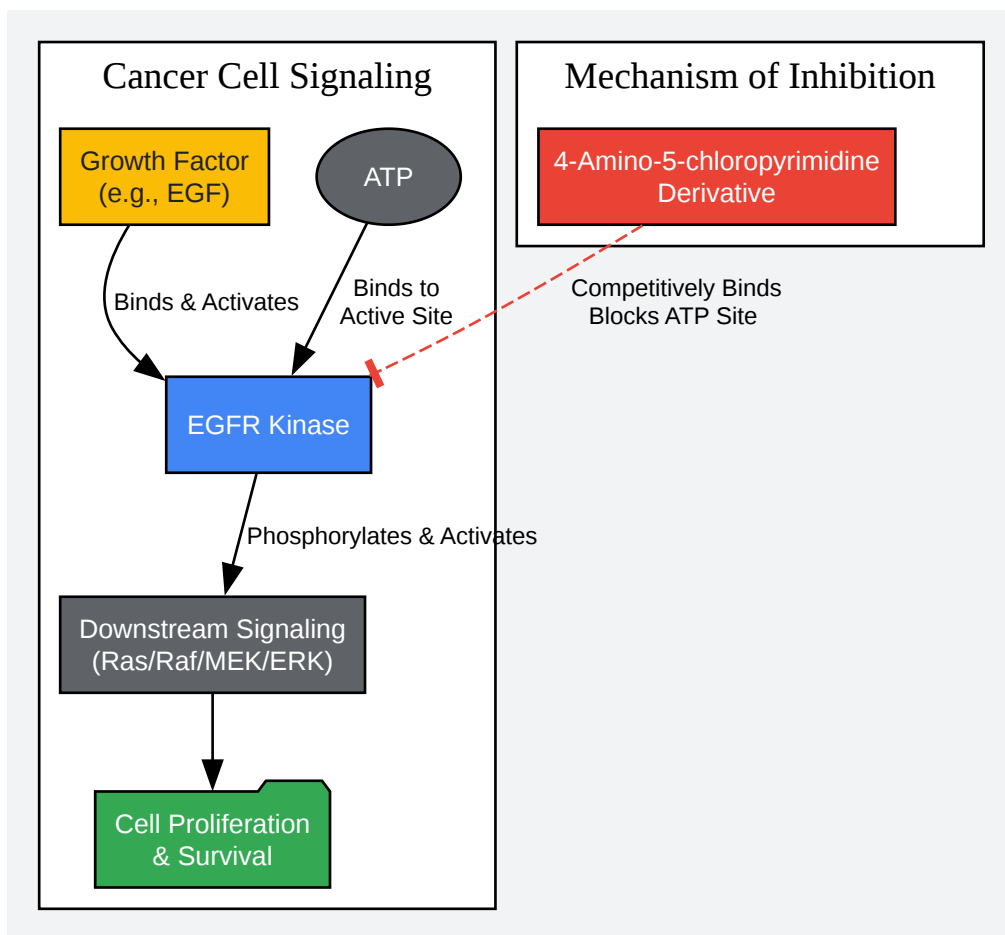
This document provides detailed protocols for the synthesis of **4-amino-5-chloropyrimidine** derivatives via two primary and robust methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura Cross-Coupling. A protocol for the synthesis of a key precursor is also included.

## General Synthetic Strategies and Workflows

The functionalization of a pre-existing chloropyrimidine core is the most common approach for generating diverse libraries of derivatives. The chlorine atom at positions 4 or 6 can be selectively substituted through nucleophilic aromatic substitution or can participate in palladium-catalyzed cross-coupling reactions. The choice of strategy depends on the desired final compound, with SNAr being ideal for introducing N-linked substituents and Suzuki coupling for C-C bond formation.







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